N'-[2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl]furan-2-carbohydrazide
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Overview
Description
N’-[2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl]furan-2-carbohydrazide is a complex organic compound that features a naphthalene ring substituted with bromine and methoxy groups, an acetyl group, and a furan ring attached to a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl]furan-2-carbohydrazide typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-bromo-2-methoxynaphthalene, which can be achieved through bromination of 2-methoxynaphthalene.
Furan-2-carbohydrazide Formation: Furan-2-carbohydrazide is synthesized separately by reacting furan-2-carboxylic acid with hydrazine hydrate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) can be used in the presence of a base.
Major Products
Oxidation: Formation of 6-bromo-2-methoxy-1-naphthaldehyde or 6-bromo-2-methoxy-1-naphthoic acid.
Reduction: Formation of 2-(6-bromo-2-methoxynaphthalen-1-yl)ethanol.
Substitution: Formation of 6-amino-2-methoxynaphthalene or 6-thio-2-methoxynaphthalene derivatives.
Scientific Research Applications
N’-[2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl]furan-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent due to its structural similarity to known bioactive compounds.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N’-[2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl]furan-2-carbohydrazide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(6-methoxy-2-naphthyl)propionamide: Known for its antibacterial and antifungal properties.
6-methoxy-2-naphthyl derivatives: These compounds exhibit similar bioactivity and are used in medicinal chemistry research.
Uniqueness
N’-[2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl]furan-2-carbohydrazide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C18H15BrN2O4 |
---|---|
Molecular Weight |
403.2 g/mol |
IUPAC Name |
N'-[2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl]furan-2-carbohydrazide |
InChI |
InChI=1S/C18H15BrN2O4/c1-24-15-7-4-11-9-12(19)5-6-13(11)14(15)10-17(22)20-21-18(23)16-3-2-8-25-16/h2-9H,10H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
NQXJJKNXUMMLQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)NNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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